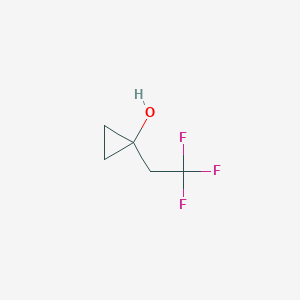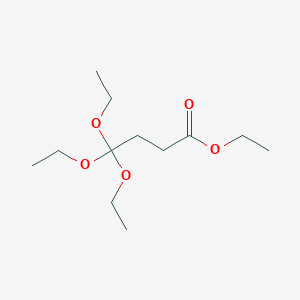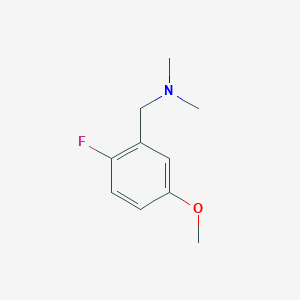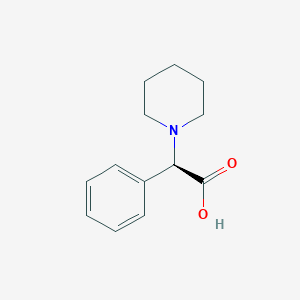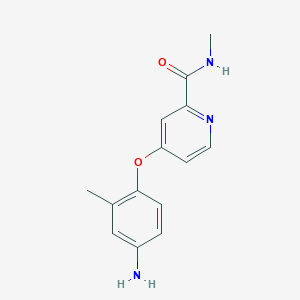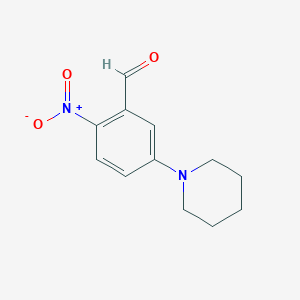
2-Nitro-5-(1-piperidinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(1-piperidinyl)benzaldehyde is an organic compound with the molecular formula C12H14N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the second position and a piperidine ring at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Nitro-5-(1-piperidinyl)benzaldehyde involves the reaction of 2-fluoro-5-nitrobenzaldehyde with piperidine in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, and the product is obtained by precipitation with water and filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring appropriate reaction conditions and purification steps to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can oxidize the aldehyde group to a carboxylic acid.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.
Major Products Formed
Oxidation: 2-Nitro-5-piperidinobenzoic acid.
Reduction: 2-Amino-5-piperidinobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-5-(1-piperidinyl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(1-piperidinyl)benzaldehyde involves its interaction with various molecular targets. For instance, in the Knoevenagel condensation reaction, the piperidine moiety acts as a catalyst, facilitating the formation of iminium ions and enolate intermediates . These intermediates then undergo further reactions to form the final product. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzaldehyde: Lacks the piperidine ring, making it less versatile in certain synthetic applications.
5-Nitro-2-piperidinobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-5-piperidinobenzaldehyde:
Uniqueness
2-Nitro-5-(1-piperidinyl)benzaldehyde is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-nitro-5-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-8-11(4-5-12(10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
Clave InChI |
AIQRXNNMBUMUCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




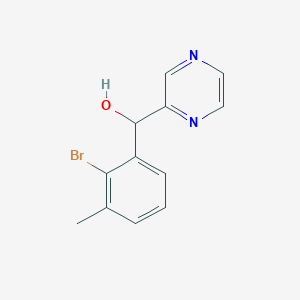
![3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)
![N-Methyl-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B8720579.png)
